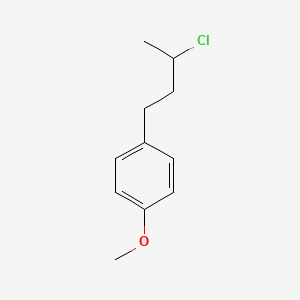

1-(3-Chlorobutyl)-4-methoxybenzene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15ClO |

|---|---|

Molecular Weight |

198.69 g/mol |

IUPAC Name |

1-(3-chlorobutyl)-4-methoxybenzene |

InChI |

InChI=1S/C11H15ClO/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h5-9H,3-4H2,1-2H3 |

InChI Key |

LDRUDKCVPWWAGG-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)OC)Cl |

Origin of Product |

United States |

Contextual Significance of Chlorinated Alkyl Ethers and Methoxybenzenes in Advanced Chemical Synthesis

The molecular architecture of 1-(3-chlorobutyl)-4-methoxybenzene is a composite of two highly significant chemical entities: a chlorinated alkyl chain and a methoxybenzene (anisole) ring. The importance of each of these components in advanced chemical synthesis is well-established, and their combination in a single molecule presents a unique set of opportunities for synthetic chemists.

Chlorinated organic compounds are fundamental building blocks in organic synthesis, primarily due to the chlorine atom's ability to act as a good leaving group in nucleophilic substitution reactions. nih.govnih.gov This reactivity allows for the facile introduction of a wide array of other functional groups, including alcohols, ethers, thiols, and amines. nih.gov The development of novel and more efficient chlorination methods, including those that are eco-friendly, remains an active area of research. nih.govbldpharm.com Furthermore, the presence of a chlorine atom can influence the acidity of nearby protons and participate in various coupling reactions, making chlorinated compounds versatile intermediates in the synthesis of complex molecules. nih.gov

Methoxybenzenes, or anisoles, are a class of aryl ethers that are also of great importance in organic synthesis. The methoxy (B1213986) group is an activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to electrophilic substitution reactions. hoffmanchemicals.com This property is crucial for the regioselective functionalization of the benzene (B151609) ring. Moreover, the ether linkage in methoxybenzenes is generally stable, allowing for chemical modifications elsewhere in the molecule without disrupting this functional group. nih.gov Recent research has focused on developing new catalytic methods for the alkylation and other modifications of anisole (B1667542) derivatives, highlighting their ongoing relevance.

The combination of a chlorinated alkyl chain and a methoxybenzene ring in this compound results in a bifunctional molecule with distinct reactive sites. This dual reactivity allows for selective and sequential chemical transformations, making it a valuable precursor for the synthesis of a diverse range of more complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.

Historical Trajectory and Evolution of Research Involving Analogous Aryl Ethers and Haloalkyl Compounds

The scientific journey leading to the contemporary interest in molecules like 1-(3-chlorobutyl)-4-methoxybenzene is built upon a rich history of research into its constituent parts: aryl ethers and haloalkanes.

The synthesis of ethers has been a cornerstone of organic chemistry for over a century and a half. The Williamson ether synthesis, developed by Alexander Williamson in 1850, was a landmark discovery that not only provided a practical method for preparing ethers but also helped to solidify the structural theory of organic compounds. This reaction, which involves the reaction of an alkoxide with an alkyl halide, remains a fundamental and widely used method for ether synthesis in both academic and industrial laboratories. Over the years, research has focused on expanding the scope of the Williamson synthesis and developing new, more efficient methods for creating ether linkages, including catalytic approaches that can be applied to a wider range of substrates under milder conditions.

The study of haloalkanes also has a long history, with the first synthesis of chloroethane (B1197429) dating back to the 15th century. The systematic investigation of these compounds began in the 19th century with the advancement of organic chemistry. Initially, research focused on their synthesis and basic reactivity. However, the 20th century saw a surge in the industrial production and application of haloalkanes as refrigerants, solvents, and propellants. While the environmental impact of certain haloalkanes, such as chlorofluorocarbons (CFCs), led to a decline in their use in some areas, research into their chemical properties and applications has continued to evolve. In recent decades, there has been a growing interest in the use of haloalkanes, particularly chiral ones, in medicinal chemistry and as versatile intermediates in complex organic syntheses.

The convergence of these two historical research streams—the synthesis of aryl ethers and the study of haloalkanes—has paved the way for the investigation of molecules that contain both functionalities, such as this compound. The accumulated knowledge from these fields provides a strong foundation for understanding the reactivity and potential applications of such hybrid compounds.

Identification of Current Research Voids and Foundational Motivations for In Depth Academic Inquiry into 1 3 Chlorobutyl 4 Methoxybenzene

While the individual components of 1-(3-chlorobutyl)-4-methoxybenzene are well-understood, the specific combination of a chloroalkyl chain and a methoxybenzene ring presents unique opportunities and unanswered questions that motivate further research. The primary driver for in-depth academic inquiry into this and analogous compounds is its potential as a versatile building block for the synthesis of novel and complex molecules.

A significant research void lies in the full exploration of the synthetic utility of this compound. The presence of two distinct reactive centers—the electrophilic carbon attached to the chlorine atom and the nucleophilic aromatic ring—allows for a wide range of selective chemical transformations. For instance, the chloroalkyl group can participate in nucleophilic substitution reactions to introduce new functional groups, while the methoxy-activated ring can undergo electrophilic substitution to add substituents to the aromatic core. The interplay and selective manipulation of these two reactive sites have not been exhaustively studied.

The foundational motivation for exploring the chemistry of this compound is the potential to generate libraries of novel compounds for biological screening and materials science applications. Structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery, and by systematically modifying the structure of this compound, researchers can create a diverse set of molecules to test for various biological activities. The methoxybenzene moiety is a common feature in many biologically active compounds, and the introduction of a functionalizable chlorobutyl side chain provides a handle for creating a wide range of derivatives.

Furthermore, the specific regio- and stereochemistry of the chlorobutyl chain can be of interest. For example, the development of methods for the asymmetric synthesis of chiral analogs of this compound could lead to the production of enantiomerically pure compounds, which is often crucial for their pharmacological activity. nih.gov

In essence, this compound represents a largely untapped resource for synthetic innovation. The current research landscape is ripe for a more thorough investigation into its reactivity, the development of novel synthetic methods utilizing it as a starting material, and the exploration of the properties of the unique molecules that can be derived from it. The commercial availability of this compound and its close analogs as research chemicals further facilitates such investigations.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C11H15ClO |

| CAS Number | 344791-90-8 |

| Appearance | Yellow to pale yellow to colorless oil |

Table 1: Physicochemical Properties of this compound

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Sodium ethoxide | Chloroethane (B1197429) | Diethyl ether | Williamson Ether Synthesis |

| Phenol (B47542) | Alkyl halide | Aryl ether | Aryl Ether Synthesis |

| Alkene | Hydrogen halide | Haloalkane | Hydrohalogenation |

Synthetic Methodologies for this compound

The synthesis of this compound can be approached through various strategic disconnections, primarily focusing on the formation of the carbon-carbon bond for the butyl chain and the regioselective introduction of the chlorine atom. These strategies are critical for achieving the desired isomer with high purity and yield.

Theoretical and Computational Studies of 1 3 Chlorobutyl 4 Methoxybenzene

Development of Quantitative Structure-Reactivity Relationship (QSRR) Models (non-biological)

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that seek to correlate the chemical structure of a series of compounds with their measured reactivity in a specific non-biological chemical transformation. These models are founded on the principle that the reactivity of a chemical compound is intrinsically linked to its structural, electronic, and steric properties. For a molecule like 1-(3-Chlorobutyl)-4-methoxybenzene, a QSRR model could be developed to predict its reactivity in various chemical reactions, such as nucleophilic substitution at the benzylic position or electrophilic aromatic substitution on the methoxy-substituted ring.

The development of a QSRR model for this compound would typically involve the following steps:

Selection of a Training Set: A series of structurally related compounds would be chosen. This set would include this compound and other derivatives with systematic variations in their structure.

Experimental Reactivity Data: The reaction rates or equilibrium constants for a specific chemical reaction would be experimentally determined for all compounds in the training set.

Calculation of Molecular Descriptors: A variety of molecular descriptors would be calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as electronic effects (e.g., Hammett and Taft parameters), steric effects (e.g., Taft's steric parameter, Es), and topological indices.

Model Development: Statistical methods, such as multiple linear regression (MLR), would be employed to establish a mathematical relationship between the experimental reactivity data and the calculated molecular descriptors. nih.gov

Model Validation: The predictive power of the developed QSRR model would be assessed using internal and external validation techniques. researchgate.net

A key component in developing QSRR models for aromatic compounds like this compound is the use of linear free-energy relationships (LFERs), such as the Hammett and Taft equations. wikipedia.orgnumberanalytics.comdalalinstitute.com

The Hammett equation is particularly useful for describing the effect of substituents on the reactivity of the benzene (B151609) ring in electrophilic aromatic substitution reactions. numberanalytics.comutexas.edu The equation is given by:

log(k/k₀) = σρ

where:

k is the rate constant for the substituted benzene.

k₀ is the rate constant for the unsubstituted benzene.

σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent. wikipedia.orgviu.ca

ρ (rho) is the reaction constant, which is characteristic of the reaction type and its sensitivity to electronic effects. numberanalytics.comviu.ca

The methoxy (B1213986) group (-OCH₃) in this compound is an electron-donating group, which activates the benzene ring towards electrophilic attack. msu.edulibretexts.org This is reflected in its negative Hammett substituent constant (σp = -0.27). In contrast, the 3-chlorobutyl group would have a smaller, likely slightly electron-withdrawing effect on the aromatic ring due to the inductive effect of the chlorine atom, though its primary influence is on reactions involving the alkyl chain.

For reactions involving the chlorobutyl side chain, such as nucleophilic substitution of the chlorine atom, the Taft equation can be applied. The Taft equation separates the electronic effects of substituents into inductive (σI) and resonance (σR) components and also considers steric effects (Es). The reactivity of the C-Cl bond in the 3-chlorobutyl group is influenced by the electron-donating methoxy group on the benzene ring, which can affect the stability of any potential carbocation intermediates. msu.edumsu.edualevelchemistry.co.uk The reactivity of alkyl halides generally increases down the group (F < Cl < Br < I) due to decreasing bond strength. msu.eduyoutube.com

To illustrate how a QSRR model might be constructed, consider a hypothetical study on the rate of a specific reaction involving a series of para-substituted butoxybenzenes. The following interactive table presents some relevant Hammett constants for various substituents that could be part of such a study.

| Substituent (X) | Hammett Constant (σp) |

| -OCH₃ | -0.27 |

| -CH₃ | -0.17 |

| -H | 0.00 |

| -Cl | 0.23 |

| -NO₂ | 0.78 |

This table is for illustrative purposes and shows established Hammett constants for common substituents.

A QSRR study would plot the logarithm of the experimental rate constants against these Hammett constants. A linear relationship would indicate that the electronic effects of the substituents are the primary drivers of the observed reactivity differences. The slope of this line would give the reaction constant (ρ), providing insight into the nature of the transition state. numberanalytics.com

Similarly, for reactions at the chlorobutyl chain, descriptors related to the stability of carbocations or the polarizability of the C-X bond would be crucial. alevelchemistry.co.ukopenochem.org The following table provides a hypothetical set of descriptors and reactivity data that could be used to build a QSRR model for a nucleophilic substitution reaction.

| Compound | Substituent (X) | Inductive Effect (σI) | Steric Parameter (Es) | log(k/k₀) |

| 1 | -H | 0.00 | 0.00 | 0.00 |

| 2 | -CH₃ | -0.04 | -1.24 | 0.15 |

| 3 | -OCH₃ | 0.25 | -0.55 | 0.30 |

| 4 | -Cl | 0.47 | -0.97 | -0.20 |

This table contains hypothetical data for the purpose of illustrating the components of a QSRR model.

By applying multiple linear regression to such a dataset, a QSRR equation of the following form could be derived:

log(k/k₀) = a(σI) + b(Es) + c

where 'a', 'b', and 'c' are coefficients determined by the regression analysis. Such a model would allow for the prediction of reactivity for other, untested compounds based solely on their structural descriptors.

Advanced Analytical Characterization Techniques for Research on 1 3 Chlorobutyl 4 Methoxybenzene

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the analysis of 1-(3-Chlorobutyl)-4-methoxybenzene, offering precise mass-to-charge ratio data. This precision allows for the unambiguous determination of the elemental composition and confirmation of the molecular formula, C11H15ClO.

The fragmentation of this compound under mass spectrometry conditions typically proceeds through characteristic pathways. A primary fragmentation event involves the loss of a butyl group, leading to the formation of a methoxybenzene cation. Another significant fragmentation is the cleavage of the carbon-chlorine bond.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural analysis of this compound. One-dimensional techniques like ¹H and ¹³C NMR provide foundational information about the chemical environment of hydrogen and carbon atoms, respectively.

For a more in-depth structural confirmation, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals and confirming the connectivity of the atoms within the molecule.

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique would provide precise bond lengths, bond angles, and conformational details of the molecule in the solid state. However, the application of X-ray crystallography is contingent upon the ability to grow a suitable single crystal of the compound, which can be challenging if the substance is a liquid or an oil at room temperature.

Advanced Vibrational Spectroscopy (Raman and FT-IR) for Functional Group Analysis and In Situ Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offers valuable insights into the functional groups present in this compound. The FT-IR spectrum would prominently feature absorption bands corresponding to the C-O stretching of the methoxy (B1213986) group, C-H stretching of the aromatic and aliphatic portions, and the C-Cl stretching vibration.

These techniques are also powerful for in situ reaction monitoring. For instance, during the synthesis of this compound, FT-IR or Raman spectroscopy can be used to track the disappearance of reactant peaks and the appearance of product peaks in real-time, providing kinetic and mechanistic information.

Preparative and Analytical Chromatographic Techniques for Purification and Mechanistic Studies (e.g., GC-MS, LC-MS for reaction mixtures)

Chromatographic techniques are essential for both the purification and analytical assessment of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing the purity of the compound and identifying any byproducts or impurities in reaction mixtures. The gas chromatogram separates the components of the mixture, and the mass spectrometer provides mass spectra for each component, aiding in their identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another vital technique, particularly for monitoring reaction progress and for mechanistic studies. It allows for the analysis of less volatile or thermally sensitive compounds that may be present in the reaction mixture. Preparative chromatography, such as column chromatography, is often used for the purification of this compound on a larger scale.

Derivatization and Analogues of 1 3 Chlorobutyl 4 Methoxybenzene: Synthetic Utility and Structure Reactivity Studies

Synthesis of Analogues with Modified Halogen Substituents (e.g., Bromine, Iodine, Fluorine)

The chloro group in 1-(3-chlorobutyl)-4-methoxybenzene can be readily substituted with other halogens, such as bromine, iodine, and fluorine, to generate a series of halogenated analogues. These modifications are typically achieved through nucleophilic substitution reactions or by employing alternative starting materials in the synthetic sequence.

The bromo analogue, 1-(3-bromopropyl)-4-methoxybenzene, can be synthesized and is commercially available. nih.govsigmaaldrich.com Similarly, the fluoro analogue, 1-fluoro-4-methoxybenzene, is a known compound. bldpharm.com The synthesis of iodo-substituted analogues can be accomplished through various methods, including the reaction of aryl iodides with sodium sulfide (B99878) and copper powder. chemicalbook.com For instance, the synthesis of 1-bromo-3,4,5-trimethoxybenzene has been achieved with good yields via the Sandmeyer reaction of 3,4,5-trimethoxyaniline. researchgate.net

The choice of halogen significantly influences the reactivity of the benzylic position and the potential for subsequent transformations. For example, the carbon-iodine bond is generally more reactive towards nucleophilic substitution and metal-catalyzed cross-coupling reactions compared to the carbon-chlorine bond.

Table 1: Halogenated Analogues of this compound

| Compound Name | Halogen Substituent | Molecular Formula |

| This compound | Chlorine | C11H15ClO |

| 1-(3-Bromopropyl)-4-methoxybenzene | Bromine | C10H13BrO |

| 1-Fluoro-4-methoxybenzene | Fluorine | C7H7FO |

| 4-Iodoanisole | Iodine | C7H7IO |

Exploration of Derivatives with Varied Alkyl Chain Lengths and Branching

The synthetic utility of this compound can be expanded by modifying the length and branching of the alkyl chain. These modifications can influence the compound's physical properties, such as lipophilicity, and can provide access to a broader range of chemical space.

Syntheses of analogues with different alkyl chain lengths have been reported. For instance, the synthesis of 4-substituted catechols with side-chains of varying lengths has been achieved, demonstrating the feasibility of modifying the alkyl portion of similar aromatic compounds. rsc.org The introduction of branching can be accomplished through the use of appropriately substituted starting materials or through rearrangement reactions.

The reactivity of these derivatives is influenced by the nature of the alkyl chain. For example, the position of the halogen on the alkyl chain is critical for its reactivity in substitution and elimination reactions.

Table 2: Alkyl Chain Modified Derivatives

| Compound Name | Alkyl Chain Modification |

| 1-(3-Bromopropyl)-4-methoxybenzene | Propyl chain instead of butyl |

| (4-Chlorobutyl)benzene | Unsubstituted phenyl ring |

| 1-[(E)-but-1-enyl]-4-methoxybenzene | Introduction of a double bond |

Preparation of Analogues with Different Aromatic Substituents and Positional Isomers on the Benzene (B151609) Ring

The electronic properties of the aromatic ring can be fine-tuned by introducing various substituents at different positions. This allows for a systematic investigation of structure-activity relationships. The methoxy (B1213986) group at the para-position of this compound is an electron-donating group, which activates the ring towards electrophilic aromatic substitution. libretexts.org

The synthesis of analogues with different aromatic substituents can be achieved by starting with appropriately substituted benzene derivatives. pressbooks.pub For example, electrophilic aromatic substitution reactions on benzene can introduce a variety of functional groups. libretexts.org The directing effects of existing substituents must be considered when planning the synthesis of polysubstituted analogues. libretexts.orgpressbooks.pub For instance, the synthesis of meta-substituted phenols can be achieved from 1,3-dinitrobenzene. researchgate.net

Synthesis of Heterocyclic Analogues Derived from this compound

The replacement of the benzene ring with a heterocyclic system can lead to analogues with significantly different biological and chemical properties. The synthesis of such analogues often involves the construction of the heterocyclic ring from acyclic precursors derived from this compound or its derivatives.

For example, the alkyl halide functionality can be used to alkylate nitrogen, oxygen, or sulfur-containing heterocycles. Alternatively, the aromatic portion can be transformed into a heterocyclic ring through various cyclization strategies. The synthesis of bosutinib, a kinase inhibitor, involves the reaction of a substituted quinoline (B57606) with an aniline (B41778) derivative, showcasing the construction of complex heterocyclic systems. mdpi.com

Elucidation of the Impact of Structural Modifications on Chemical Reactivity and Synthetic Applicability

A systematic study of the derivatives and analogues of this compound allows for a detailed understanding of how structural modifications impact chemical reactivity. The electronic nature of the substituents on the aromatic ring, the identity of the halogen, and the structure of the alkyl chain all play a significant role.

Electron-donating groups on the aromatic ring, such as the methoxy group, increase the electron density of the ring, making it more susceptible to electrophilic attack. libretexts.org Conversely, electron-withdrawing groups decrease the reactivity of the ring towards electrophiles. libretexts.org The nature of the halogen affects the reactivity of the alkyl chain in nucleophilic substitution and elimination reactions, with the reactivity generally increasing in the order Cl < Br < I.

The synthetic applicability of these compounds is directly related to their reactivity. For example, the more reactive iodo- and bromo-analogues are often preferred for cross-coupling reactions. The presence of other functional groups on the aromatic ring or the alkyl chain can be exploited to perform a wide range of chemical transformations, making these compounds valuable intermediates in organic synthesis.

Applications of 1 3 Chlorobutyl 4 Methoxybenzene As a Versatile Synthetic Intermediate

Precursor in Materials Science

The distinct functionalities of 1-(3-Chlorobutyl)-4-methoxybenzene make it a promising candidate for the development of advanced materials with tailored properties.

Monomer for Functionalized Polymer Synthesis

The presence of both a polymerizable moiety and a reactive functional group in this compound allows for its use as a monomer in the synthesis of functionalized polymers. The chlorobutyl group can serve as an initiation site for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). psu.edugoogle.comcmu.edu This method allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersities. cmu.edu

The polymerization can be initiated from the alkyl halide group, leading to the formation of a polymer backbone with pendant methoxybenzene moieties. These methoxy (B1213986) groups can influence the polymer's properties, such as its solubility and thermal stability. The resulting polymers, possessing a reactive chlorine atom at the chain end, can be further functionalized through nucleophilic substitution reactions, allowing for the introduction of various other functional groups.

Alternatively, the aromatic ring can be rendered polymerizable, for instance, by introducing a vinyl group. The resulting styrene-type monomer can undergo cationic or radical polymerization. The 4-methoxy group can stabilize a carbocationic intermediate in cationic polymerization, facilitating a controlled polymerization process. nih.govmdpi.com In such cases, the chlorobutyl chain would be a pendant functional group that can be used for post-polymerization modifications.

Table 1: Potential Polymerization Methods for this compound Derivatives

| Polymerization Method | Initiating Site | Resulting Polymer Structure | Key Features |

| Atom Transfer Radical Polymerization (ATRP) | Chlorobutyl group | Polymer with pendant methoxybenzene groups and a terminal chlorine atom. | Controlled molecular weight and low polydispersity. psu.educmu.edursc.org |

| Cationic Polymerization (of a vinyl derivative) | Vinyl group on the aromatic ring | Polymer with pendant chlorobutyl and methoxy groups. | Methoxy group stabilizes the propagating cation. nih.govresearchgate.net |

| Radical Polymerization (of a vinyl derivative) | Vinyl group on the aromatic ring | Polymer with pendant chlorobutyl and methoxy groups. | Tolerant to a wide range of functional groups. |

This table presents potential polymerization strategies based on the functional groups present in this compound and established polymerization methods for analogous compounds.

Building Block for Dendrimers and Macrocyclic Architectures

The bifunctional nature of this compound makes it a suitable building block for the construction of complex, three-dimensional macromolecules like dendrimers and macrocycles. nih.govnih.gov Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture, and their synthesis often relies on the iterative reaction of bifunctional or multifunctional monomers. nih.govmdpi.comnanobioletters.com

The chlorobutyl group can be converted to other functionalities, such as an amine or an azide (B81097), which can then participate in the step-wise growth of dendritic structures. The methoxy group can be retained as a peripheral functional group, influencing the dendrimer's solubility and interaction with other molecules, or it can be chemically modified in later steps. The synthesis of dendrimers often involves convergent or divergent strategies, where successive generations of branched units are added to a central core or built outwards from it. nih.gov

Similarly, macrocycles, which are large cyclic molecules, can be synthesized using precursors that can undergo intramolecular cyclization. nih.gov Derivatives of this compound could be designed to have two reactive sites that can be linked together to form a large ring. For example, the chlorobutyl group could be transformed into a leaving group for an intramolecular nucleophilic substitution with another functional group attached to the aromatic ring or a second, linked molecule.

Components in Organic Electronic Materials Research

Alkoxy-substituted aromatic compounds are frequently incorporated into organic electronic materials, such as organic semiconductors used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.orgfrontiersin.orgnih.govrsc.org The electron-donating nature of the methoxy group can influence the electronic properties of the material, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. frontiersin.org

The butyl chain in this compound can serve as a flexible spacer, improving the processability and solubility of the resulting materials without significantly disrupting the electronic conjugation of the aromatic core. acs.org The chloro- functionality offers a site for further chemical modification, allowing for the attachment of other electronically active groups or for linking the molecule into a larger conjugated system. While direct research on this specific compound is limited, the principles of molecular design in organic electronics suggest its potential as a building block for such materials. nih.gov

Table 2: Potential Roles of this compound Moieties in Organic Electronics

| Component | Function | Potential Impact |

| Methoxybenzene | Electron-donating unit | Tuning of HOMO/LUMO energy levels, influencing charge injection and transport. frontiersin.orgacs.org |

| Butyl Chain | Solubilizing group/Flexible spacer | Improved solution processability and film morphology. acs.org |

| Chloro Group | Reactive handle | Post-synthesis functionalization to introduce other active groups or link into a polymer. |

This table outlines the potential contributions of the different structural parts of this compound to the properties of organic electronic materials, based on established structure-property relationships in the field.

Intermediate in the Synthesis of Complex Organic Molecules

The reactivity of both the aromatic ring and the alkyl chloride side chain makes this compound a versatile intermediate for the synthesis of a wide array of more complex organic structures with non-biological end uses.

Construction of Complex Organic Scaffolds and Natural Product Cores (non-biological end use)

In the field of total synthesis and methodology development, building blocks that offer multiple points for chemical modification are highly valuable. nih.govbeilstein-journals.org The anisole (B1667542) (methoxybenzene) moiety can undergo various electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups on the aromatic ring. youtube.com The position of these substitutions is directed by the electron-donating methoxy group.

The chlorobutyl side chain is susceptible to nucleophilic substitution, enabling the introduction of a wide range of functionalities, such as azides, amines, thiols, and cyanides. These transformations can be used to build more elaborate molecular frameworks. For example, the chloride can be displaced by a nucleophile that is part of another molecule, leading to the construction of larger, more complex structures. The ability to perform selective reactions on either the aromatic ring or the side chain provides a powerful tool for the stepwise assembly of intricate molecular architectures, including the core structures of some non-natural complex molecules. beilstein-journals.org

Synthesis of Ligands for Homogeneous and Heterogeneous Catalysis

The development of new ligands is crucial for advancing the field of catalysis. Phosphine (B1218219) ligands, in particular, are widely used in transition-metal-catalyzed cross-coupling reactions. tcichemicals.comnih.govrsc.orgresearchgate.net The electronic and steric properties of the phosphine ligand can have a profound impact on the efficiency and selectivity of the catalytic reaction. tcichemicals.com

This compound can serve as a precursor for the synthesis of novel phosphine ligands. The aromatic ring can be functionalized with a phosphine group, for example, through a lithiation-phosphination sequence. The methoxy group, being an electron-donating group, would influence the electronic properties of the resulting phosphine ligand. The chlorobutyl side chain could be retained to modulate the steric environment around the metal center or could be used to attach the ligand to a solid support, creating a heterogeneous catalyst. mdpi.com The synthesis of tailored ligands with specific electronic and steric properties is a key area of research in catalysis, and building blocks like this compound offer a convenient starting point for such endeavors. researchgate.netnih.govbeilstein-journals.org

Development of Chemical Probes for Reaction Mechanistic Studies

The strategic design and application of chemical probes are pivotal in unraveling complex biological pathways and reaction mechanisms. A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, enabling the study of its function and the mechanism of its reactions. nih.govunc.edu The compound this compound, while not extensively documented as a standalone chemical probe, possesses structural motifs that make it a valuable scaffold for the development of such tools for mechanistic studies. This section will explore the potential of this compound as a versatile synthetic intermediate for creating chemical probes to investigate reaction mechanisms, focusing on the roles of its key chemical features.

The utility of a compound as a potential chemical probe is determined by its structural components and their inherent reactivity. youtube.com In this compound, the two primary features of interest are the alkyl chloride and the methoxybenzene group. Each offers distinct properties that can be exploited in the design of sophisticated probes.

The alkyl halide group, specifically the secondary chloro substituent on the butyl chain, presents a reactive site for nucleophilic substitution. nih.govijrpr.comnumberanalytics.com This characteristic is fundamental in the design of activity-based probes, which covalently modify their target, often at a specific amino acid residue within an enzyme's active site. youtube.com Such covalent modification allows for the trapping and identification of enzyme-substrate intermediates, providing direct insight into the catalytic mechanism.

The methoxybenzene moiety, on the other hand, influences the molecule's physicochemical properties, such as lipophilicity and its potential for non-covalent interactions. researchgate.netresearchgate.net The methoxy group can affect how the probe orients itself within a binding pocket and can be a site for metabolic activity, which is a crucial consideration in probe design. researchgate.net

Structural Features and Their Potential Roles in Chemical Probe Development

The potential for this compound to serve as a precursor for chemical probes stems from the distinct functionalities of its constituent parts. The table below outlines these features and their prospective applications in probe design for mechanistic studies.

| Structural Feature | Potential Role in Chemical Probe Design | Relevance to Mechanistic Studies |

| Secondary Alkyl Chloride | Serves as an electrophilic "warhead" for covalent modification of nucleophilic residues (e.g., cysteine, histidine, lysine) in a protein target. youtube.com | Enables the trapping of reaction intermediates, identification of active site residues, and elucidation of catalytic cycles. |

| Can be a handle for "click chemistry" or other bioorthogonal reactions after substitution with an azide or alkyne, allowing for the attachment of reporter tags (e.g., fluorophores, biotin). youtube.com | Facilitates the visualization and isolation of target-probe complexes, aiding in the study of target engagement and localization within a cell. researchgate.net | |

| Butyl Chain | Acts as a flexible spacer, allowing the reactive warhead to access binding pockets of varying depths and geometries. | The length and conformation of the linker can be systematically varied to probe the topology of an active site. |

| Methoxybenzene Ring | Influences the overall lipophilicity of the probe, affecting its solubility and ability to cross cell membranes. researchgate.net | Modulating this feature allows for the optimization of a probe's pharmacokinetic and pharmacodynamic properties for use in cellular or in vivo studies. nih.gov |

| Can participate in π-stacking or hydrophobic interactions within a protein's binding site, contributing to the probe's affinity and selectivity. researchgate.net | Provides a basis for structure-activity relationship (SAR) studies to develop probes with higher potency and selectivity for the target of interest. nih.gov |

Research Findings and Synthetic Strategies

While direct research on this compound as a chemical probe is not prominent, the principles for its use can be extrapolated from broader studies on alkyl halide-containing probes. For instance, the reactivity of alkyl halides is a cornerstone of classic organic reactions and has been widely exploited in the synthesis of complex molecules and pharmaceutical agents. ijrpr.comnumberanalytics.com

The development of a chemical probe from this scaffold would likely involve a multi-step synthetic approach. A key strategy would be to utilize the alkyl chloride as a reactive handle. For example, nucleophilic substitution of the chloride with an azide (N₃⁻) would yield an azido-functionalized intermediate. This intermediate could then be used in a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," to attach a reporter molecule. nih.gov This reporter could be a fluorescent dye for imaging applications or a biotin (B1667282) tag for affinity purification and mass spectrometry-based identification of the protein target.

Furthermore, the methoxybenzene ring can be modified to fine-tune the probe's properties. Demethylation to the corresponding phenol (B47542) would provide a handle for introducing other functional groups or for studying the role of hydrogen bonding in target recognition. researchgate.net

The table below summarizes hypothetical research findings from the development of a chemical probe based on the this compound scaffold.

| Probe Derivative | Target Class | Mechanistic Question Addressed | Hypothetical Finding |

| Azido-functionalized analog with a fluorescent tag | Cysteine Proteases | Identification of active site cysteine | Covalent labeling of the active site cysteine, confirmed by mass spectrometry, revealing the role of this residue in catalysis. |

| Alkyne-functionalized analog with a photo-crosslinker | Methyltransferases | Mapping of the substrate binding pocket | Photo-induced crosslinking to adjacent residues upon binding, providing structural information about the enzyme's active site. |

| Library of analogs with varied linker lengths | Dehydrogenases | Probing the topology of the active site | Differential labeling efficiency based on linker length, indicating the optimal distance for the reactive group to access the catalytic machinery. |

Environmental Transformation and Degradation Pathways of 1 3 Chlorobutyl 4 Methoxybenzene Academic Focus

Photolytic Degradation Mechanisms and Identification of Transformation Products in Relevant Environmental Matrices

No studies were found that investigated the degradation of 1-(3-Chlorobutyl)-4-methoxybenzene under the influence of sunlight. Such research would be crucial to understanding its persistence in sunlit surface waters and the atmosphere. Key areas for future investigation would include determining its photodegradation rate constants, identifying the resulting transformation products, and assessing their potential environmental impact.

Biotransformation Studies by Isolated Microbial Strains and Elucidation of Metabolic Pathways

Information regarding the biotransformation of this compound by specific microbial strains is not available in the reviewed literature. While many microorganisms are known to degrade chlorinated aromatic compounds, the specific enzymes and metabolic pathways that might be involved in the breakdown of this particular molecule have not been documented. nih.govresearchgate.netresearchgate.netepa.govcapes.gov.br Future research could focus on isolating microorganisms capable of utilizing this compound as a carbon source and elucidating the biochemical reactions involved in its degradation.

Hydrolytic Stability and Reaction Kinetics in Aqueous Environments Across Varying pH Conditions

There is no specific data on the hydrolytic stability and reaction kinetics of this compound. The rate at which the chlorobutyl group might be hydrolyzed under different pH conditions is a critical factor in its environmental persistence and transformation in aqueous systems. savemyexams.comchemguideforcie.co.ukquora.comlibretexts.orggoogle.com Experimental studies would be needed to determine its hydrolysis half-life across a range of environmentally relevant pH values.

Sorption and Mobility Studies in Environmental Compartments (e.g., Soil, Sediment)

Specific studies on the sorption and mobility of this compound in soil and sediment are absent from the public domain. The methoxybenzene moiety suggests some potential for sorption to organic matter in soil and sediment, which would affect its mobility and bioavailability. mdpi.comfrontiersin.orgnih.govresearchgate.netresearchgate.net However, without experimental data such as soil-water partition coefficients (Koc), any assessment of its environmental distribution remains speculative.

Future Research Directions and Unresolved Challenges in the Study of 1 3 Chlorobutyl 4 Methoxybenzene

Development of Novel and Sustainable Synthetic Methodologies for Enhanced Efficiency and Selectivity

The classical synthesis of 1-(3-chlorobutyl)-4-methoxybenzene typically involves the Friedel-Crafts acylation of anisole (B1667542) with 4-chlorobutyryl chloride, followed by reduction of the resulting ketone. However, these traditional methods often rely on harsh Lewis acid catalysts and can generate significant waste. researchgate.netsigmaaldrich.commasterorganicchemistry.com Future research will undoubtedly focus on developing greener and more efficient synthetic routes.

Key research objectives in this area include:

Heterogeneous Catalysis: The development of solid acid catalysts, such as zeolites or functionalized mesoporous materials, could replace homogeneous Lewis acids like AlCl₃. rsc.org This would simplify catalyst recovery and reuse, aligning with the principles of green chemistry. researchgate.netnih.gov

Biocatalysis: The use of enzymes for the synthesis of this compound precursors could offer high selectivity and milder reaction conditions.

Continuous Flow Synthesis: Transitioning from batch to continuous flow processes can offer better control over reaction parameters, improve safety, and enhance scalability. vapourtec.com This is particularly relevant for managing the exothermic nature of Friedel-Crafts reactions. mt.com

| Synthetic Approach | Potential Advantages | Research Challenges |

| Heterogeneous Catalysis | Catalyst recyclability, reduced waste, milder conditions. | Catalyst deactivation, lower activity compared to homogeneous catalysts. |

| Biocatalysis | High chemo-, regio-, and stereoselectivity; environmentally benign. | Enzyme stability, substrate scope limitations. |

| Continuous Flow Synthesis | Enhanced heat and mass transfer, improved safety and scalability, potential for automation. | Reactor design and optimization, handling of solids in flow. |

Exploration of Unconventional Reactivities and Catalytic Transformations of this compound

The chemical structure of this compound, featuring a secondary alkyl chloride and an electron-rich aromatic ring, suggests a rich and varied reactivity profile that is yet to be fully explored. wikipedia.orgnumberanalytics.com Future investigations will likely move beyond simple nucleophilic substitution at the chlorinated carbon.

Promising areas of research include:

Cross-Coupling Reactions: The secondary alkyl chloride moiety presents an opportunity for nickel-catalyzed cross-coupling reactions to form new carbon-carbon bonds. researchgate.net Exploring the coupling with a variety of organometallic reagents could lead to a diverse range of derivatives.

C-H Activation: Direct functionalization of the aromatic ring through C-H activation would provide a more atom-economical route to novel derivatives compared to traditional electrophilic aromatic substitution.

Intramolecular Cyclization: The proximity of the chlorobutyl chain to the aromatic ring could be exploited to synthesize novel cyclic compounds through intramolecular Friedel-Crafts alkylation or other cyclization strategies.

Advanced Computational Modeling for Predictive Chemistry and Rational Reaction Design

Computational chemistry offers a powerful tool to investigate the properties and reactivity of this compound at a molecular level, guiding experimental work and accelerating discovery. ijrpr.com

Future computational studies could focus on:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to model the transition states and intermediates of potential reactions, providing insights into reaction pathways and predicting product distributions. rsc.orgresearchgate.net

Predicting Spectroscopic Properties: Computational modeling can aid in the interpretation of experimental spectroscopic data (e.g., NMR, IR) for the compound and its derivatives.

Screening of Catalysts: Virtual screening of potential catalysts for synthetic transformations can help to identify promising candidates for experimental validation, saving time and resources. nih.gov

| Computational Method | Application in Studying this compound | Expected Insights |

| Density Functional Theory (DFT) | Modeling reaction pathways for synthesis and functionalization. | Understanding reaction mechanisms, predicting regioselectivity, and catalyst performance. rsc.orgrsc.org |

| Molecular Dynamics (MD) | Simulating the behavior of the molecule in different solvent environments or within materials. | Information on conformational preferences and intermolecular interactions. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity or material properties of derivatives. | Guiding the design of new compounds with desired functionalities. |

Integration of this compound into Emerging Areas of Materials and Supramolecular Chemistry

The unique combination of a flexible alkyl chain and a functionalizable aromatic ring makes this compound an interesting building block for materials and supramolecular chemistry.

Potential research avenues include:

Polymer Synthesis: The compound could serve as a monomer or a functional additive in polymerization reactions. For instance, the chlorobutyl group could be a site for grafting onto polymer backbones, or the entire molecule could be incorporated into novel polymer structures. koreascience.krnih.gov

Supramolecular Assemblies: The anisole moiety can participate in non-covalent interactions such as π-π stacking and hydrogen bonding, which are fundamental to the construction of supramolecular architectures. pnas.orgunipa.it The chlorobutyl chain provides a handle for further functionalization to direct self-assembly.

Functional Materials: Derivatives of this compound could be explored for applications in areas such as liquid crystals, organic light-emitting diodes (OLEDs), or as components of sensor arrays.

Methodological Advancements in Analytical Characterization for In Situ and Real-Time Studies of Transformations Involving the Compound

To fully understand and optimize reactions involving this compound, the development and application of advanced analytical techniques for real-time monitoring are crucial. rsc.org

Future directions in this area include:

In Situ Spectroscopy: Techniques such as ReactIR (in-situ FTIR), Raman spectroscopy, and process NMR can provide real-time kinetic and mechanistic data on reactions as they occur, eliminating the need for quenching and offline analysis. acs.orgfiveable.meacs.org

Mass Spectrometry-Based Techniques: The use of techniques like extractive electrospray ionization mass spectrometry (EESI-MS) can allow for the online monitoring of reaction progress and the identification of transient intermediates. fossiliontech.com

Hyphenated Chromatographic Techniques: The development of advanced chromatographic methods, potentially coupled with mass spectrometry (e.g., LC-MS, GC-MS), will be essential for the separation and characterization of complex product mixtures that may arise from its transformations. coppjournal.org

These future research directions highlight the significant untapped potential of this compound. By embracing sustainable synthesis, exploring novel reactivity, leveraging computational tools, and developing advanced analytical methods, the scientific community can unlock new applications and a deeper understanding of this versatile chemical compound.

Q & A

Q. What are the established synthetic routes for 1-(3-Chlorobutyl)-4-methoxybenzene, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves alkylation or coupling strategies. For example, visible-light-mediated photoredox/nickel dual catalysis has been used for stereoselective alkylation of chloro-substituted styrenes, which could be adapted for introducing the 3-chlorobutyl group to a methoxybenzene core . Key factors include:

- Catalyst selection : Nickel catalysts paired with photoredox agents improve regioselectivity.

- Solvent optimization : Degassed CH₂Cl₂ (0.1 M) minimizes side reactions .

- Purification : Column chromatography (SiO₂, pentane) is effective for isolating the product .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

- NMR : ¹H NMR (400 MHz, CDCl₃) should show signals for the methoxy group (~δ 3.8 ppm) and chlorobutyl chain (δ 1.6–2.2 ppm for CH₂ groups; δ 4.1 ppm for Cl-CH₂) . ¹³C NMR distinguishes quaternary carbons in the aromatic ring (~δ 160 ppm for OCH₃).

- Chiral analysis : If stereoisomers are present, HPLC on a chiral column (e.g., Chiralcel OD-H) resolves enantiomers using derivatives like para-methoxybenzyl ethers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for chloroalkyl-substituted methoxybenzenes?

Discrepancies in NMR or HPLC results often arise from:

- Stereochemical variations : Racemic mixtures may require chiral derivatization (e.g., PMB ethers) to detect enantiomeric ratios .

- Impurities : Trace solvents (e.g., DMSO) or unreacted starting materials can skew peaks. Use 2D NMR (COSY, HSQC) to assign overlapping signals .

- Dynamic effects : Temperature-dependent NMR can reveal conformational flexibility in the chlorobutyl chain .

Q. What strategies are recommended for studying the stability of this compound under varying experimental conditions?

- Thermal stability : Conduct thermogravimetric analysis (TGA) to assess decomposition thresholds.

- Photostability : Expose samples to UV-Vis light (300–500 nm) and monitor degradation via HPLC .

- Solvent compatibility : Test solubility in DMSO, ethanol, and water (limited solubility in polar solvents is common) .

Q. How can computational methods aid in predicting the reactivity of this compound in catalytic systems?

Q. What are the challenges in scaling up synthetic protocols for this compound, and how can they be mitigated?

- Catalyst loading : Photoredox reactions may require costly catalysts (e.g., 4CzIPN). Optimize to ≤5 mol% .

- Oxygen sensitivity : Use Schlenk techniques or gloveboxes for air-sensitive steps .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.